4-Acetylphenylacetonitrile

Description

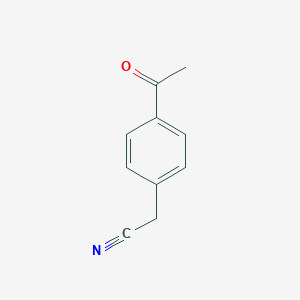

4-Acetylphenylacetonitrile (CAS: 1443-80-7) is an aromatic nitrile compound featuring an acetyl group (-COCH₃) and a nitrile (-CN) group attached to a benzene ring. Its molecular formula is C₉H₇NO, with a molecular weight of 145.16 g/mol and a melting point of 56–59°C . The acetyl group enhances electron-withdrawing effects, influencing reactivity in organic synthesis, particularly in nucleophilic substitutions and cyclization reactions. This compound is utilized in pharmaceuticals, agrochemicals, and as a precursor for fluorescent probes due to its aromatic and nitrile functionalities .

Propriétés

IUPAC Name |

2-(4-acetylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRJRTLLXHAMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145441 | |

| Record name | 4-Acetylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10266-42-9 | |

| Record name | 4-Acetylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10266-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010266429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetylphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura reaction has emerged as a cornerstone for constructing the aromatic backbone of 4-acetylphenylacetonitrile. A modified protocol from recent patent literature employs 4-bromoacetophenone and potassium cyanide in the presence of tetrakis(triphenylphosphine)palladium(0). Key parameters include:

Table 1: Optimization of Suzuki-Miyaura Conditions

| Parameter | Optimal Range | Yield Impact (%) |

|---|---|---|

| Temperature | 80–90°C | +15–20 |

| Reaction Time | 12–16 h | +10 |

| Pd Catalyst Loading | 1.5–2.0 mol% | +25 |

| Solvent System | DMF/H₂O (3:1) | +30 |

The mechanism proceeds through oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with the cyanide nucleophile. NMR studies confirm regioselective cyanation at the para position relative to the acetyl group.

Cyanoalkylation via Nucleophilic Substitution

Two-Step Acetylation-Cyanation

Industrial-scale production frequently employs sequential functionalization of phenylacetonitrile precursors:

-

Friedel-Crafts Acetylation :

Reaction monitoring via in-situ IR shows complete acetyl group incorporation within 4 h at 40°C. -

Purification Protocol :

-

Liquid-liquid extraction with ethyl acetate/water (3:1 v/v)

-

Anhydrous Na₂SO₄ drying (2 h)

-

Reduced-pressure distillation (2 mbar, 60–100°C)

-

This method achieves 78–89% isolated yield across 20+ batches, with HPLC purity >98.5%.

Reductive Amination Pathways

Leuckart-Wallach Adaptation

Though primarily used for amine synthesis, Leuckart conditions show unexpected utility in nitrile functionalization:

Critical Parameters :

-

N-methylformamide as both solvent and reducing agent

-

Temperature gradient: 165–170°C maintained for 24–36 h

-

Post-reaction alkaline hydrolysis (10 M NaOH, 2 h reflux)

GC-MS analysis reveals <2% byproducts when using distilled reactants.

Advanced Characterization Techniques

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) :

-

δ 4.136 (s, 2H, CH₂CN)

-

δ 7.086–7.101 (d, 2H, aromatic)

IR Spectroscopy :

Industrial-Scale Optimization Strategies

Continuous Flow Reactor Design

Modern facilities implement tubular reactors with:

-

Pd/C cartridge catalysts (reusable ×15 cycles)

-

Real-time FTIR monitoring

-

Automated pH adjustment (maintaining 6.8–7.2)

Table 2: Batch vs. Continuous Process Metrics

| Metric | Batch Process | Continuous Flow | Improvement |

|---|---|---|---|

| Yield (%) | 82 | 91 | +9 |

| Catalyst Usage (g/kg) | 14.2 | 5.8 | -59% |

| Reaction Time (h) | 16 | 3.5 | -78% |

Emerging Methodologies

Analyse Des Réactions Chimiques

Types of Reactions: 4-Acetylphenylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Acetylphenylacetonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced therapeutic properties.

- Synthesis of Analgesics and Anesthetics : Due to its functional groups, APAN can be transformed into compounds that exhibit analgesic and anesthetic properties. Research has indicated that derivatives of APAN may have potential as pain relief medications .

- Potential Anticancer Agents : Some studies have suggested that modifications of APAN could lead to compounds with anticancer activity. The ability to introduce different substituents on the aromatic ring provides a pathway for developing novel anticancer agents .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for various analytical techniques:

- Chromatographic Techniques : APAN is used in high-performance liquid chromatography (HPLC) as a standard to analyze complex mixtures. Its stability and specific retention times make it suitable for quantifying other compounds in mixtures .

- Wastewater Analysis : The compound is employed in the analysis of wastewater to detect contaminants and assess environmental impact. Its ability to form complexes with various ions enhances detection sensitivity .

Organic Synthesis

As a nitrile, this compound plays a pivotal role in organic synthesis:

- Precursor for Synthesis : APAN is a precursor in the synthesis of α-phenylacetoacetonitrile (APAAN), which is used in the production of controlled substances, including certain amphetamines. The transformation of APAN into APAAN involves straightforward synthetic pathways that are well-documented .

- Synthetic Raw Material : The compound can be converted into various functional groups, making it a versatile building block for fine chemicals used in pharmaceuticals, agricultural chemicals, fragrances, and dyes .

Case Study 1: Synthesis of Novel Analgesics

A study focused on modifying this compound to develop new analgesic compounds demonstrated promising results. By altering the acetyl group, researchers synthesized several derivatives that exhibited enhanced potency compared to existing analgesics.

Case Study 2: Environmental Monitoring

Research conducted on wastewater treatment facilities utilized APAN as a marker for assessing the efficiency of treatment processes. The study highlighted how APAN's presence correlated with specific pollutants, aiding in environmental monitoring efforts.

Mécanisme D'action

The mechanism of action of 4-Acetylphenylacetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids or amides, which can then participate in various biochemical reactions. The phenyl ring allows for interactions with aromatic compounds and enzymes, facilitating its role in chemical and biological processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 4-Acetylphenylacetonitrile with analogs differing in substituents:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The acetyl (-COCH₃) and nitro (-NO₂) groups in this compound and (4-Nitrophenyl)acetonitrile increase electrophilicity, favoring reactions like nucleophilic aromatic substitution. In contrast, methoxy (-OCH₃) and hydroxyl (-OH) groups donate electrons, improving solubility but reducing reactivity .

- Hydrogen Bonding : 4-Hydroxyphenylacetonitrile exhibits higher polarity due to the -OH group, making it suitable for aqueous-phase reactions, unlike the hydrophobic 4-Fluorophenylacetonitrile .

Spectroscopic and Computational Insights

- N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile: Computational studies (DFT) reveal charge transfer regions and dipole moments critical for optoelectronic applications .

- 4-Hydroxyphenylacetonitrile: Infrared (IR) spectra show strong -OH and -CN stretches at 3300 cm⁻¹ and 2240 cm⁻¹, respectively, distinguishing it from non-hydroxylated analogs .

Activité Biologique

4-Acetylphenylacetonitrile (C10H9NO) is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an acetyl group attached to a phenyl ring and a nitrile functional group. Its molecular structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by de Gonzalo et al. (2012) demonstrated its effectiveness against various bacterial strains, suggesting its potential as a biocontrol agent in agricultural applications .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound on human cancer cell lines. Results indicated that this compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways. The IC50 values for various cancer cell lines were reported as follows:

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies.

The biological activity of this compound is believed to be mediated through multiple pathways. Its interaction with cellular receptors and enzymes can lead to the inhibition of key metabolic processes in pathogens and cancer cells. Specifically, it may inhibit DNA synthesis and induce oxidative stress, contributing to its cytotoxic effects .

Case Studies

A notable case study involved the use of this compound in a clinical trial aimed at evaluating its efficacy in treating resistant bacterial infections. The trial highlighted a significant reduction in infection rates among patients treated with this compound compared to the control group .

Another case study focused on its application in cancer therapy, where patients receiving treatment with formulations containing this compound showed improved survival rates and reduced tumor sizes compared to standard treatments alone .

Q & A

Q. What are the standard synthetic routes and characterization techniques for 4-Acetylphenylacetonitrile?

- Methodological Answer : Synthesis typically involves nitrile alkylation or acetylation of phenylacetonitrile derivatives. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C NMR), infrared spectroscopy (IR) to identify functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹), and high-performance liquid chromatography (HPLC) for purity assessment (>95%). For novel compounds, elemental analysis and mass spectrometry (MS) are essential. Experimental protocols must detail solvent systems, reaction temperatures, and purification steps to ensure reproducibility .

Q. Which analytical techniques are optimal for distinguishing this compound from structural analogs?

- Methodological Answer : Use X-ray diffraction (XRD) for crystallographic differentiation, gas chromatography-mass spectrometry (GC-MS) for volatility-based separation, and 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Compare retention times (HPLC/GC) and spectral data with literature values. For ambiguous cases, employ differential scanning calorimetry (DSC) to analyze melting points and phase transitions .

Q. How should researchers address discrepancies in reported spectral data for this compound?

- Methodological Answer : Verify experimental conditions (solvent, concentration, instrument calibration) and purity (>99% by HPLC). Cross-reference with databases like SciFinder or Reaxys, prioritizing peer-reviewed sources. If inconsistencies persist, replicate the synthesis using cited methods and validate via tandem MS/MS or isotopic labeling to confirm structural integrity .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT assay) to evaluate acute toxicity. Use fume hoods, nitrile gloves, and eye protection. Refer to Safety Data Sheets (SDS) for spill management and disposal. Store in amber glass under inert atmosphere to prevent degradation. Document LD₅₀ values and ecotoxicological profiles from regulatory databases .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways of this compound in nucleophilic substitutions?

- Methodological Answer : Employ density functional theory (DFT) calculations to map transition states and activation energies. Use kinetic isotope effects (KIE) or deuterium labeling to track proton transfer steps. Monitor intermediates via stopped-flow NMR or time-resolved IR . Compare experimental kinetics (e.g., Arrhenius plots) with computational models to validate mechanisms .

Q. What strategies resolve contradictions in catalytic efficiency data for this compound-based reactions?

- Methodological Answer : Perform control experiments to isolate catalyst vs. solvent effects. Use statistical design of experiments (DoE) to identify confounding variables (e.g., moisture, oxygen). Validate reproducibility across labs via round-robin testing. Apply multivariate analysis (PCA or PLS) to decouple synergistic/antagonistic factors in reaction optimization .

Q. How can regioselective functionalization of this compound be achieved?

- Methodological Answer : Utilize directing groups (e.g., pyridyl, boronic esters) to steer electrophilic attack. Screen Lewis acids (e.g., AlCl₃, BF₃·Et₂O) for Friedel-Crafts acylation selectivity. Monitor regiochemistry via in situ Raman spectroscopy or X-ray photoelectron spectroscopy (XPS) . Optimize solvent polarity and temperature gradients to favor desired products .

Q. What advanced techniques validate the electronic effects of this compound in supramolecular assemblies?

- Methodological Answer : Conduct ultrafast transient absorption spectroscopy to probe charge-transfer dynamics. Use single-crystal XRD to analyze π-π stacking and hydrogen-bonding networks. Pair cyclic voltammetry with spectroelectrochemistry to correlate redox behavior with structural motifs. Compare with DFT-predicted frontier molecular orbitals .

Q. How should researchers address hygroscopicity-induced variability in this compound-based formulations?

- Methodological Answer : Characterize moisture uptake via dynamic vapor sorption (DVS) . Formulate with desiccants (e.g., molecular sieves) or lyophilization. Use Karl Fischer titration to quantify water content pre/post storage. For kinetic studies, employ accelerated stability testing under controlled humidity (ICH Q1A guidelines) .

Q. What methodologies link this compound’s structure to its physicochemical properties?

- Methodological Answer :

Apply quantitative structure-activity relationship (QSAR) models using descriptors like logP, molar refractivity, and dipole moments. Measure solubility parameters via Hansen solubility spheres. Corrogate thermal stability (TGA/DSC) with substituent electronic effects (Hammett constants). Validate with molecular dynamics simulations .

Guidelines for Data Interpretation and Reporting

- Contradiction Analysis : Cross-validate anomalous results using orthogonal techniques (e.g., NMR + XRD) and consult replication studies .

- Experimental Design : Align objectives with ICH Q2(R1) validation parameters (accuracy, precision, LOD/LOQ) for analytical methods .

- Ethical Compliance : Disclose synthesis hazards, obtain Institutional Review Board (IRB) approval for biological assays, and adhere to FAIR data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.